molecular formula C6H10FN B13525305 1-Fluorospiro[2.3]hexan-5-amine

1-Fluorospiro[2.3]hexan-5-amine

Katalognummer: B13525305
Molekulargewicht: 115.15 g/mol
InChI-Schlüssel: CWKKVZZVFUEHKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluorospiro[23]hexan-5-amine is a chemical compound characterized by a spirocyclic structure, where a fluorine atom is attached to a spiro[23]hexane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluorospiro[2.3]hexan-5-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable cyclopropane derivative with a fluorinating agent can yield the desired spirocyclic compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include continuous flow processes where reactants are continuously fed into a reactor, and the product is continuously removed. Such methods can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Fluorospiro[2.3]hexan-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

1-Fluorospiro[2.3]hexan-5-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Fluorospiro[2.3]hexan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure can influence its stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluorospiro[2.3]hexan-5-amine
  • 1-Chlorospiro[2.3]hexan-5-amine
  • 1-Bromospiro[2.3]hexan-5-amine

Uniqueness

1-Fluorospiro[2.3]hexan-5-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C6H10FN

Molekulargewicht

115.15 g/mol

IUPAC-Name

2-fluorospiro[2.3]hexan-5-amine

InChI

InChI=1S/C6H10FN/c7-5-3-6(5)1-4(8)2-6/h4-5H,1-3,8H2

InChI-Schlüssel

CWKKVZZVFUEHKN-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CC2F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.